molecular formula C8H11NO3S B2628695 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid CAS No. 926214-43-9

3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

Cat. No. B2628695
M. Wt: 201.24
InChI Key: LRVYRTVQFXRLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid, also known as 3-Methylthiopropanoic acid (MTA), is an organic compound that belongs to the family of thiopropionic acids. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. MTA is a colorless solid with a molecular weight of 171.2 g/mol and a melting point of approximately 80°C. It has a wide range of applications in the pharmaceutical and chemical industries, and has recently been studied for its potential as a therapeutic agent for neurological disorders.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • It's used in the synthesis of heterocyclic compounds, particularly thiazolyl derivatives. These methods are utilized to produce various derivatives for potential applications in chemistry and pharmacology (Danilkina et al., 2011).

Biological Activity

  • Compounds similar to "3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid" have shown discrete antimicrobial activity. For instance, specific derivatives have been found to promote rapeseed growth and increase seed yield and oil content (Mickevičius et al., 2013).

Application in Organic Synthesis

  • Such compounds are often used in organic synthesis, serving as intermediates or reactants in the creation of diverse molecular structures. Their versatile nature allows for the synthesis of a wide range of chemical entities (Shi et al., 1994).

Development of Fluorophores

  • Derivatives of this compound are studied for their potential as fluorophores, especially for selective metal ion detection, which can be significant in biological and environmental applications (Lambert et al., 2000).

Pharmaceutical Research

  • Research in the pharmaceutical field explores the use of these compounds for the development of novel drugs. Their structural diversity and potential biological activities make them candidates for drug development (Kosterina et al., 2004).

Safety And Hazards

The safety and hazards associated with these compounds can vary greatly depending on their specific structure. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information.


Future Directions

Given the wide range of biological activities displayed by thiazoles and imidazoles, these compounds continue to be of interest in the development of new drugs. Ongoing research is focused on synthesizing new derivatives and testing their biological activities31.


properties

IUPAC Name

3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5-6(2)13-8(12)9(5)4-3-7(10)11/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVYRTVQFXRLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

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